![molecular formula C38H75O10P B10778476 [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B10778476.png)
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound features a glycerol backbone with two long-chain fatty acids and a phosphate group, making it a key molecule in the formation of lipid bilayers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form a diglyceride.
Phosphorylation: The diglyceride is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid to introduce the phosphate group.
Hydrolysis and Purification: The final product is obtained by hydrolyzing any unreacted intermediates and purifying the compound through techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation processes, often using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidative products.
Reduction: The phosphate group can be reduced under specific conditions to form phosphites.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Phosphites and reduced fatty acid derivatives.
Substitution: Various substituted phospholipids with modified functional groups.
科学研究应用
Chemistry
In chemistry, [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is used as a model compound to study the behavior of phospholipids in different environments. It helps in understanding the interactions between lipids and other molecules, such as proteins and drugs.
Biology
In biological research, this compound is essential for studying cell membrane dynamics, lipid metabolism, and signal transduction pathways. It serves as a crucial component in the formation of liposomes and other lipid-based delivery systems.
Medicine
In medicine, this compound is investigated for its potential in drug delivery, particularly in targeting specific cells or tissues. Its role in forming lipid bilayers makes it a valuable tool in developing new therapeutic strategies.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics, pharmaceuticals, and food products. Its emulsifying properties make it an essential ingredient in various applications.
作用机制
The mechanism of action of [(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with proteins and other lipids, modulating their function and activity. The phosphate group plays a critical role in signal transduction processes, acting as a docking site for various signaling molecules.
相似化合物的比较
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with a choline head group.
Phosphatidylethanolamine: Another phospholipid with an ethanolamine head group, involved in membrane fusion and cell signaling.
Phosphatidylserine: Contains a serine head group and is crucial for apoptosis and cell signaling.
Uniqueness
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is unique due to its specific structure, which includes two long-chain fatty acids and a glycerol backbone with a phosphate group. This configuration allows it to participate in a wide range of biological and chemical processes, making it a versatile and valuable compound in various fields of research and industry.
属性
分子式 |
C38H75O10P |
|---|---|
分子量 |
723.0 g/mol |
IUPAC 名称 |
[(2S)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36-/m0/s1 |
InChI 键 |
BIABMEZBCHDPBV-ZPGRZCPFSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)

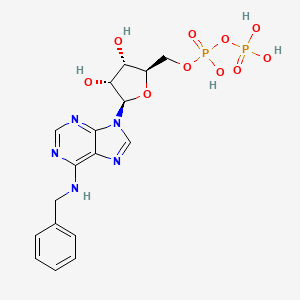
![{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-phosphono-phenoxy}-acetic acid](/img/structure/B10778415.png)

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
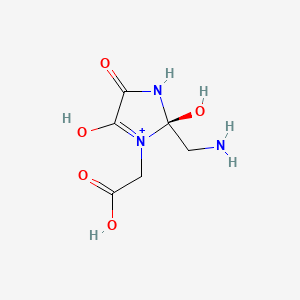
![N,N-[2,5-O-Dibenzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10778439.png)
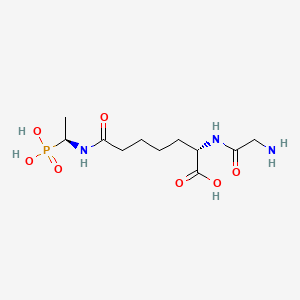
![2-[[7,8-Dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778451.png)
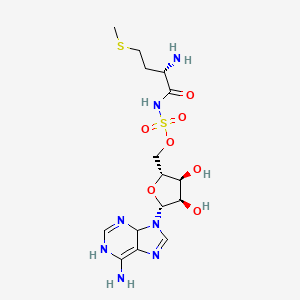
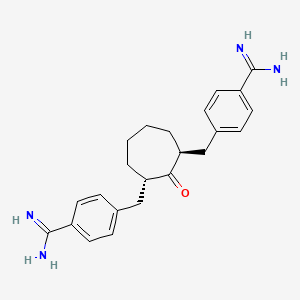
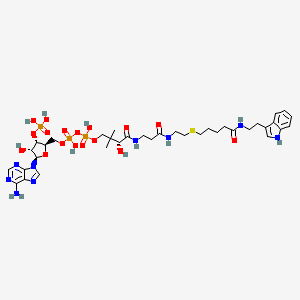
![(2R,3S,4R,5R,6S)-2-[(2S,3R,4R,5S)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(2R)-2-hydroxynonyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778472.png)
